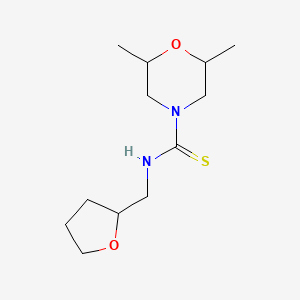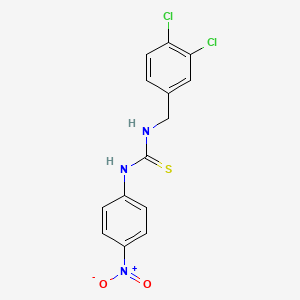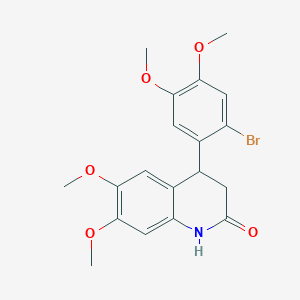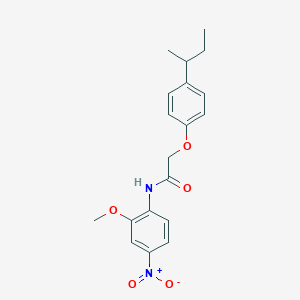
2,6-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-morpholinecarbothioamide
Overview
Description
2,6-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-morpholinecarbothioamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMF-TFM, and it has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
DMF-TFM inhibits the cystine/glutamate antiporter system xC- by binding to the transporter protein and preventing the uptake of cystine. This leads to a decrease in intracellular glutathione levels and an increase in oxidative stress, which can induce cell death.
Biochemical and Physiological Effects:
DMF-TFM has been shown to have a wide range of biochemical and physiological effects. In addition to its role as an inhibitor of the cystine/glutamate antiporter system xC-, DMF-TFM has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMF-TFM is its selectivity for the cystine/glutamate antiporter system xC-. This allows for targeted inhibition of this system without affecting other cellular processes. However, DMF-TFM has limitations in its use as a research tool. It is relatively expensive and difficult to synthesize, which can limit its availability for use in experiments. Additionally, the compound has poor solubility in water, which can make it difficult to administer to cells or animals.
Future Directions
There are several future directions for research on DMF-TFM. One area of interest is its potential as a therapeutic agent for cancer. Inhibition of the cystine/glutamate antiporter system xC- has been shown to be effective in reducing tumor growth in preclinical models. Further research is needed to determine the efficacy and safety of DMF-TFM as a cancer treatment in humans.
Another area of research is the role of DMF-TFM in neurodegenerative diseases. DMF-TFM has been shown to have neuroprotective effects and may have potential as a treatment for diseases such as Alzheimer's and Parkinson's.
Finally, there is interest in developing new analogs of DMF-TFM with improved solubility and potency. These compounds could have applications in a wide range of scientific research areas.
Conclusion:
In conclusion, DMF-TFM is a compound with potential applications in scientific research. Its selective inhibition of the cystine/glutamate antiporter system xC- has been shown to have anti-inflammatory, neuroprotective, and anticancer effects. While there are limitations to its use as a research tool, there are several future directions for research on DMF-TFM, including its potential as a therapeutic agent for cancer and neurodegenerative diseases, and the development of new analogs with improved properties.
Scientific Research Applications
DMF-TFM has been shown to have potential applications in scientific research. One of the main areas of research is its use as a selective inhibitor of the cystine/glutamate antiporter system xC-. This system is responsible for the uptake of cystine, which is essential for the synthesis of glutathione, an important antioxidant in the body. Inhibition of this system can lead to increased oxidative stress and cell death, which can be useful in cancer research.
properties
IUPAC Name |
2,6-dimethyl-N-(oxolan-2-ylmethyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-9-7-14(8-10(2)16-9)12(17)13-6-11-4-3-5-15-11/h9-11H,3-8H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAFRMXCZYHJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-{[4-(1-methyl-1-phenylethyl)phenoxy]acetyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4119126.png)
![N-(3-acetylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4119132.png)
![N-[4-(aminosulfonyl)phenyl]-2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4119135.png)
![N-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4119141.png)

![methyl 5-methyl-2-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4119149.png)


amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4119167.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4119176.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4119195.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4119210.png)
![methyl 2-[({[2-(difluoromethoxy)-4-methylphenyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4119216.png)